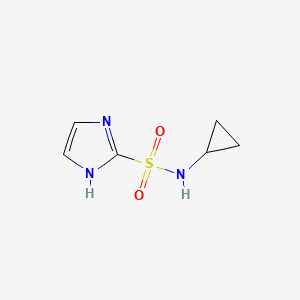

N-Cyclopropyl-1H-imidazole-2-sulfonamide

Description

Historical and Contemporary Significance of the Sulfonamide Moiety

The story of sulfonamides began in the early 20th century with the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable antibacterial activity in vivo. openaccesspub.orgwikipedia.org This serendipitous finding led to the development of the first class of systemic antibacterial agents, the sulfa drugs, which revolutionized the treatment of infectious diseases before the advent of penicillin. researchgate.netwikipedia.org The initial breakthrough with Prontosil was soon followed by the discovery that the active metabolite was in fact sulfanilamide, a simpler sulfonamide derivative. openaccesspub.org This discovery paved the way for the synthesis of thousands of sulfonamide derivatives, leading to the introduction of more potent and safer antibacterial agents like sulfadiazine (B1682646) and sulfamethoxazole. nih.gov

While the rise of antibiotics somewhat eclipsed the use of sulfonamides as primary antibacterial agents, their importance in medicinal chemistry has far from diminished. scispace.com The sulfonamide group has since been incorporated into a diverse range of non-antibacterial drugs, highlighting its role as a privileged structural motif. openaccesspub.orgresearchgate.net Today, sulfonamide-containing drugs are used to treat a wide spectrum of conditions, including inflammatory diseases, diabetes, and cancer. scispace.comajchem-b.com

General Pharmacological Relevance of Sulfonamide-Containing Compounds in Drug Discovery

The pharmacological versatility of the sulfonamide moiety stems from its unique physicochemical properties. researchgate.netajchem-b.com The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to interact with a variety of biological targets with high affinity. nih.gov Furthermore, the acidity of the sulfonamide proton can be readily modulated by varying the substituent on the nitrogen atom, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. numberanalytics.com

The broad range of biological activities exhibited by sulfonamide-containing compounds is a testament to their ability to inhibit various enzymes. researchgate.netajchem-b.com For instance, the diuretic effect of many sulfonamides is due to their inhibition of carbonic anhydrase, while their hypoglycemic activity arises from their interaction with the sulfonylurea receptor in pancreatic beta-cells. openaccesspub.orgajchem-b.com More recently, sulfonamides have gained prominence in oncology with the development of drugs that target protein kinases and other key signaling molecules involved in cancer progression. researchgate.netresearchgate.net The continued exploration of sulfonamide chemistry promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

N-cyclopropyl-1H-imidazole-2-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c10-12(11,9-5-1-2-5)6-7-3-4-8-6/h3-5,9H,1-2H2,(H,7,8) |

InChI Key |

SGRQEEGBZWLTAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Imidazole (B134444) Core

The imidazole ring is a fundamental component of many biologically active molecules. Its synthesis and functionalization are well-established areas of organic chemistry.

General Approaches to N-Functionalized Imidazoles

The functionalization of the imidazole nitrogen (N-functionalization) is a key step in the synthesis of a wide array of imidazole derivatives. A common and scalable method involves the use of sodium imidazolate (NaIm), which can be prepared from commodity starting materials. acs.orgfigshare.com This method avoids hazardous reagents like sodium hydride (NaH) and anhydrous solvents, making it a safer and more accessible route. acs.orgfigshare.com The resulting N-functionalized imidazoles are produced by reacting NaIm with alkyl halides. acs.orgfigshare.com

Another general approach involves the direct C-H arylation of the imidazole core. nih.gov This method allows for the sequential and regioselective introduction of aryl groups at the C2, C4, and C5 positions. nih.gov The use of a removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, facilitates this selective functionalization. nih.gov

Furthermore, multicomponent reactions offer an efficient way to synthesize diversely functionalized imidazoles. wikipedia.org The Debus-Radziszewski imidazole synthesis, for example, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to construct the imidazole ring. wikipedia.org A modification of this method, replacing ammonia with a primary amine, yields N-substituted imidazoles. wikipedia.org

The table below summarizes various methods for imidazole synthesis.

| Synthesis Method | Reactants | Bond(s) Formed | Notes |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia/primary amine | (1,2), (3,4), (1,5) | A multi-component reaction used commercially. wikipedia.org |

| Van Leusen Reaction | Aldimine, Tosylmethyl isocyanide (TosMIC) | Forms imidazole ring | A versatile method for imidazole synthesis. wikipedia.org |

| From N-acylated α-aminonitriles | N-acylated α-aminonitrile, triphenylphosphine, carbon tetrahalide | Forms 2,4-disubstituted 5-halo-1H-imidazoles | A one-pot protocol. acs.org |

| From other heterocycles | Photolysis of 1-vinyltetrazole | Forms imidazole ring | Requires efficient synthesis of the vinyltetrazole precursor. wikipedia.org |

Specific Methods for Imidazole Ring Formation Relevant to N-Cyclopropyl-1H-imidazole-2-sulfonamide Analogues

Several classic methods are employed for constructing the imidazole ring itself, which can be adapted for synthesizing analogues of this compound.

The Debus method , first reported in 1858, involves the reaction of glyoxal (B1671930), formaldehyde, and ammonia to form imidazole. pharmaguideline.com This method can be used to generate C-substituted imidazoles. wikipedia.org The Radiszewski synthesis is similar, combining a glyoxal with an aldehyde and ammonia. pharmaguideline.com

The Wallach synthesis produces chloroimidazoles from the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides, followed by reduction. pharmaguideline.com The Marckwald synthesis builds the imidazole ring from α-amino ketones or esters and cyanates, isothiocyanates, or thiocyanates, leading to mercaptoimidazoles that can be converted to imidazoles. pharmaguideline.com

Approaches to Sulfonamide Moiety Formation

The sulfonamide group is a critical pharmacophore found in numerous therapeutic agents. acs.org Its synthesis is a cornerstone of medicinal chemistry.

Novel and Efficient Synthetic Routes for Sulfonamide Linkages

Researchers are continuously exploring new ways to form the sulfonamide linkage to overcome the limitations of traditional methods. One novel approach involves a Sandmeyer-type reaction to synthesize sulfonyl chlorides from anilines using DABSO as a stable SO2 surrogate. acs.org This method is notable for its mild reaction conditions and the in situ generation of the diazonium intermediate, enhancing safety and operational simplicity. acs.org

Another innovative route utilizes heterocyclic thioethers and sulfones as precursors to α-chiral sulfinates, which are then converted to α-C-chiral primary sulfonamides with high stereochemical purity. organic-chemistry.org This method addresses the challenge of creating sulfonamides with a stereocenter at the sulfur-bearing carbon. organic-chemistry.org

The table below highlights some modern approaches to sulfonamide synthesis.

| Method | Precursors | Key Features |

| Sandmeyer-type Sulfonyl Chloride Synthesis | Anilines, DABSO (SO2 surrogate) | Mild conditions, in situ diazonium formation. acs.org |

| From Heterocyclic Thioethers/Sulfones | Optically pure thioethers | Stereospecific synthesis of α-C-chiral sulfonamides. organic-chemistry.org |

| Microwave-Assisted Sulfonylation | Amines, sulfonyl chlorides | Solvent- and catalyst-free, rapid reaction times. rsc.org |

| From Sulfonic Acids/Salts | Sulfonic acids or their sodium salts | Microwave-irradiated, good functional group tolerance. organic-chemistry.org |

Incorporation of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational properties and its ability to influence the electronic character of a molecule. echemi.com

The incorporation of a cyclopropyl ring into heterocyclic cores can be achieved through various coupling reactions. osi.lv The Suzuki–Miyaura and Chan–Lam reactions are prominent methods that utilize cyclopropyl-substituted organoboron compounds. osi.lv Recent developments also include coupling processes involving organotrifluoroborates and C–H activation of heterocyclic substrates. osi.lv

For the synthesis of cyclopropyl sulfonamide, a three-step process has been described. This involves the reaction of chloropropane sulfonyl chloride with tert-butyl amine, followed by ring closure with n-butyl lithium to form N-tert-butyl-cyclopropanesulfonamide. The final step is the cleavage of the tert-butyl group using an acid like formic acid or trifluoroacetic acid. google.comgoogle.com

Alkylation of imidazoles with cyclopropyl-containing reagents is another route. While direct N-alkylation of imidazoles is a common strategy, studies have also explored the C3-H alkylation of imidazopyridines with donor-acceptor cyclopropanes under Lewis acid-catalyzed conditions. nih.govnih.gov

Synthetic Routes for Cyclopropyl-Substituted Imidazoles

The introduction of a cyclopropyl group onto an imidazole ring can be achieved either by building the ring from cyclopropyl-containing precursors or by functionalizing a pre-existing imidazole core.

One effective method for creating C2-cyclopropyl imidazoles is the catalyst-free [3+2] cyclization of vinyl azides with amidines. For instance, the reaction of a vinyl azide (B81097) with cyclopropanecarboxamidine can yield 2-cyclopropyl-substituted imidazoles. A notable example is the synthesis of 2-cyclopropyl-4-phenyl-1H-imidazole, which proceeds with a 72% yield. This method is advantageous for its operational simplicity and the absence of a metal catalyst.

Another approach involves the rhodium-catalyzed Michael-initiated ring closure (MIRC) of α,β-unsaturated 2-acyl imidazoles with sulfoxonium ylides. This reaction constructs a cyclopropane (B1198618) ring adjacent to the C2 position of the imidazole, offering a pathway to highly functionalized cyclopropyl-imidazole derivatives.

Furthermore, direct cyclopropanation of the imidazole ring, while challenging, has been achieved through innovative photochemical methods. A site-selective cyclopropanation of N-heterocyclic carbene (NHC)-borane complexes using photochemical carbene transfer represents a novel, albeit complex, route. This strategy leverages the modified electronics of the imidazolium (B1220033) backbone in the NHC-borane complex to facilitate the otherwise difficult cyclopropanation reaction.

The following table summarizes selected methods for the synthesis of cyclopropyl-substituted imidazoles.

| Method | Reactants | Product Type | Key Features |

| [3+2] Cyclization | Vinyl Azide, Cyclopropanecarboxamidine | 2-Cyclopropyl-imidazole | Catalyst-free; Good yield. |

| MIRC Cyclopropanation | α,β-Unsaturated 2-acyl imidazole, Sulfoxonium ylide | 2-(Cyclopropanoyl)imidazole derivative | Rhodium-catalyzed; Enantioselective. |

| Photochemical Carbene Transfer | NHC-borane complex, Diazo compound | Fused bicyclic imidazolium-cyclopropane | Site-selective; Catalyst-free irradiation. |

Methods for Introducing Cyclopropyl Substituents onto Sulfonamide-Containing Scaffolds

The N-cyclopropylsulfonamide moiety is a common feature in pharmacologically active molecules. Its synthesis is typically achieved by coupling cyclopropylamine (B47189) with a suitable sulfonyl chloride. This standard nucleophilic substitution reaction is the most direct and widely used method for forming N-alkyl sulfonamides. The reaction is generally robust and proceeds in the presence of a base to neutralize the HCl byproduct.

More advanced methods include transition-metal-catalyzed cross-coupling reactions. While less common for N-cyclopropylation, principles from N-arylation reactions can be adapted. For example, the Chan-Lam coupling, which typically forms C-N or C-O bonds, has been shown to facilitate the S-arylation of sulfenamides with boronic acids, including cyclopropyl boronic acid. nih.gov Although this forms a C-S bond, it highlights the utility of cyclopropyl boronic acid as a coupling partner in modern synthetic chemistry. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids is also a well-established method that could potentially be adapted for N-cyclopropylation. nih.govmdpi.com

A distinct strategy involves building the cyclopropyl ring on a pre-formed sulfonamide structure. A patented process describes the preparation of cyclopropyl sulfonamide starting from 3-chloropropane sulfonyl chloride. google.com This is achieved through a reaction with a protected amine (e.g., tert-butylamine) followed by an intramolecular ring-closure to form the cyclopropane ring, and subsequent deprotection. google.com

| Method | Reactants | Product | Key Features |

| Nucleophilic Substitution | Sulfonyl Chloride, Cyclopropylamine | N-Cyclopropyl Sulfonamide | Most common and direct method; Requires a base. |

| Intramolecular Cyclization | N-tert-butyl-3-chloropropyl sulfonamide, n-Alkyl lithium | Cyclopropane sulfonic acid tert-butylamide | Builds the cyclopropane ring; Requires strong base and subsequent deprotection. google.com |

Synthesis of this compound and its Closely Related Analogues

While the direct synthesis of this compound is not extensively detailed in academic literature, its structure as a commercially available compound indicates established synthetic accessibility. bldpharm.com A logical and convergent synthetic route can be constructed based on the chemistry of its constituent parts and the synthesis of closely related analogues.

Reported Synthetic Pathways for Similar Imidazole-Sulfonamide Structures

The most plausible synthetic strategy for this compound involves the reaction of an imidazole-2-sulfonyl chloride intermediate with cyclopropylamine. The viability of this approach is strongly supported by the commercial availability of key precursors like 1-Methylimidazole-2-sulfonyl chloride. sigmaaldrich.com

The synthesis of this key intermediate, an imidazole-2-sulfonyl chloride, can be achieved through the metallation of an N-protected imidazole at the C2 position, followed by quenching with a sulfur dioxide equivalent (like sulfuryl chloride, SO₂Cl₂). The C2 proton of imidazolium salts is known to be acidic, facilitating deprotonation and subsequent functionalization. mdpi.com

Once the imidazole-2-sulfonyl chloride is obtained, the final step is a standard sulfonamide formation. This involves reacting the sulfonyl chloride with cyclopropylamine, typically in an inert solvent and in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the generated HCl.

Syntheses of other imidazole-sulfonamide compounds often involve attaching a pre-formed sulfonamide moiety to the imidazole ring via N-alkylation or N-arylation, or by constructing the imidazole ring from a sulfonamide-containing precursor. For example, various substituted imidazole and benzimidazole (B57391) sulfonamides have been synthesized by reacting the heterocyclic amine with different arylsulfonyl chlorides. nih.gov Another study reports the synthesis of indazole-sulfonamides by reacting 5-nitroindazole (B105863) with a benzenesulfonyl chloride. mdpi.com These examples, however, typically result in N-sulfonylated heterocycles or sulfonamides attached to substituents, rather than directly at the C2 position of the imidazole ring.

Plausible Synthetic Route:

Protection: Protect the N1 position of imidazole (e.g., with a methyl or trityl group).

C2-Lithiation: Deprotonate the C2 position using a strong base like n-butyllithium.

Sulfonylation: Quench the C2-lithioimidazole intermediate with sulfuryl chloride (SO₂Cl₂) to form the N-protected imidazole-2-sulfonyl chloride.

Amination: React the sulfonyl chloride with cyclopropylamine in the presence of a base to form the N-protected this compound.

Deprotection: Remove the N1 protecting group to yield the final product.

Challenges and Innovations in Synthetic Protocols for this Compound Class

The synthesis of molecules like this compound presents several challenges, which have spurred innovative solutions in organic chemistry.

Challenges:

Regioselectivity: Imidazole has multiple reactive sites (N1, N3, C2, C4, C5). Direct functionalization can lead to mixtures of isomers. For example, sulfonylation can occur at the nitrogen (N1) to form N-sulfonylimidazoles, which are themselves useful reagents but not the desired product. acs.org Achieving selective C2 functionalization often requires a protection/deprotonation/functionalization sequence.

Precursor Stability: Sulfonyl chlorides are reactive and can be sensitive to moisture. The synthesis of heteroaromatic sulfonyl chlorides, in particular, can be challenging due to the electronic nature of the ring system.

Harsh Reagents: Classical methods for preparing sulfonyl chlorides often involve harsh and corrosive reagents like chlorosulfonic acid, which limits functional group tolerance on complex substrates. rsc.org

Innovations:

Directed Metallation: The use of directing groups and specific lithiation conditions allows for highly regioselective functionalization of the imidazole ring, overcoming the challenge of multiple reactive sites. researchgate.net

Novel Sulfonylating Reagents: Modern methods for sulfonyl chloride synthesis avoid harsh conditions. These include the oxidative chlorosulfonation of thiols or their derivatives using milder reagents like N-chlorosuccinimide (NCS) or bleach. organic-chemistry.orgnih.gov Photocatalytic methods using in-situ generated SO₂ from stable surrogates also represent a significant advance. nih.gov

Convergent Synthesis: The availability of key building blocks like 1-Methylimidazole-2-sulfonyl chloride sigmaaldrich.com and cyclopropylamine allows for a highly convergent and modular synthesis. This enables the rapid generation of analogues by simply varying the amine component in the final step, a crucial advantage in drug discovery.

Catalyst-Free Reactions: The development of catalyst-free reactions, such as the [3+2] cycloaddition for forming the cyclopropyl-imidazole core, offers a greener and more cost-effective alternative to many transition-metal-catalyzed processes.

Influence of the Sulfonamide Moiety on Biological Activity and Selectivity

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. nih.gov Its ability to engage in crucial molecular interactions and the tunability of its physicochemical properties through substitution make it a key pharmacophore. cardiff.ac.ukopenaccesspub.org

Importance of the -SO₂NH- Group for Hydrogen Bonding and Molecular Interactions

The sulfonamide functional group is a versatile hydrogen-bonding component, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sulfonyl oxygens). acs.orgnih.gov This dual capacity is fundamental to its role in molecular recognition and binding to biological targets like enzymes and receptors. wikipedia.orgrsc.org

Hydrogen bonds are highly directional, specific interactions that are vital for the structural stability of proteins and the binding of ligands to their targets. nih.govresearchgate.net The geometry and strength of these bonds can significantly impact the affinity and selectivity of a drug molecule. The N-H of the sulfonamide can form strong hydrogen bonds, while the two oxygen atoms of the sulfonyl group act as potent hydrogen bond acceptors. acs.org Studies have shown that in protein-ligand complexes, sulfonyl groups frequently form hydrogen bonds with protein donors or surrounding water molecules. nih.gov

Furthermore, the sulfonamide's N-H group can participate in weaker, yet significant, non-covalent interactions, such as NH–π interactions with electron-rich aromatic rings found in protein side chains. vu.nl The stabilization provided by these hydrogen bonds and other molecular interactions is a key determinant of the biological activity of sulfonamide-containing compounds. rsc.org

Impact of Substitution Patterns on the Sulfonamide Nitrogen (N1)

Substitution on the sulfonamide nitrogen (the nitrogen atom of the -SO₂NH- group) is a common strategy to modulate a compound's pharmacological profile. In the case of this compound, this position is occupied by a cyclopropyl group. The nature of the substituent at this position can influence properties such as lipophilicity, metabolic stability, and binding affinity.

Effects of Aromatic and Heteroaromatic Substituents on Sulfonamide Efficacy

While the parent compound features a cyclopropyl group, SAR studies often explore a wide range of substituents, including aromatic and heteroaromatic rings, to probe the chemical space and optimize activity. N-(hetero)aryl sulfonamides are a significant class of compounds found in numerous approved drugs. nih.govrsc.org

The electronic nature of these substituents can fine-tune the acidity and interaction potential of the sulfonamide group. vu.nl Research on amide- and sulfonamide-based inhibitors of ceramidases found that the electronic effects of substituents on an attached phenyl ring had minimal impact on inhibitory potency. nih.gov However, the hydrophobicity and steric bulk of these substituents were critical for achieving selectivity. nih.gov This suggests that for certain targets, steric and hydrophobic complementarity may be more important than electronic modulation.

The following table summarizes SAR findings on the effect of substituents on a phenyl ring in a series of sulfonamide-based ceramidase inhibitors.

| Substituent on Phenyl Ring | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|

| Electronic Effects (various) | Negligible effect on enhancing inhibition potency or selectivity. | nih.gov |

| Longer Alkyl Chains (n-Pr, n-Bu, t-Bu) | Important for enhanced selectivity towards acid ceramidase (aCDase) over neutral ceramidase (nCDase) due to hydrophobicity and steric effects. | nih.gov |

Bioisosteric Replacements of the Sulfonamide Group and their SAR Implications

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. uaeu.ac.aesemanticscholar.org The sulfonamide group can be replaced by various bioisosteres to modulate physicochemical properties like acidity, solubility, and lipophilicity. cardiff.ac.uk

One common bioisosteric replacement is the sulfonimidamide group, where one of the sulfonyl oxygens is replaced by a nitrogen atom. researchgate.net This change can lead to desirable properties such as decreased lipophilicity and increased solubility. researchgate.net However, this modification can sometimes result in lower biological potency. For instance, the sulfonamide-containing γ-secretase inhibitor Begacestat is reported to be eight times more potent than its sulfonimidamide analogue. researchgate.net Studies using FKBP12 as a model protein showed that replacing a sulfonyl oxygen with an unsubstituted nitrogen was more detrimental to binding affinity than removing the oxygen entirely. acs.org

The carboxylic acid group is another well-known bioisostere of the sulfonamide moiety. tandfonline.com In some cases, replacing a carboxylic acid with a sulfonamide has led to improved derivatives with enhanced efficacy. tandfonline.com

The table below illustrates the impact of bioisosteric replacement on biological activity in selected examples.

| Original Moiety | Bioisosteric Replacement | Context/Target | Resulting Change in Activity | Reference |

|---|---|---|---|---|

| Sulfonamide | Sulfonimidamide | γ-Secretase Inhibitor (Begacestat) | 8-fold decrease in potency. | researchgate.net |

| Carboxylic Acid | Sulfonamide | Angiotensin II Receptor Antagonists | 3-fold increase in efficacy (IC₅₀ dropped from 275 nM to 100 nM). | tandfonline.com |

Role of the Imidazole Ring in SAR

The imidazole ring is a privileged scaffold in medicinal chemistry. nih.gov As an aromatic heterocycle with two nitrogen atoms, it can participate in hydrogen bonding and metal coordination, and its substitution pattern can be modified to fine-tune interactions with biological targets. nih.gov

Effects of Substituents on the Imidazole Ring (e.g., at 2, 4, 5 positions) on Biological Potency

Modifications to the imidazole ring are crucial for optimizing the biological profile of a compound. The placement and nature of substituents at the 2, 4, and 5 positions can profoundly affect a molecule's ability to interact with specific enzymes or receptors. The imidazole ring itself can act as an inhibitor for some enzymes, and its binding within an active site can lead to competitive inhibition. nih.gov

In the context of anticancer agents, SAR studies have shown that substituents on a triazole ring linked to an imidazole core significantly influence anticancer activity. nih.gov For example, long fatty ether chains were found to be more beneficial for activity than aromatic rings in a series of gold supermolecules. nih.gov In the development of β-secretase (BACE-1) inhibitors, modifying the S2' region with substituents on related azole scaffolds like pyrazole (B372694) was shown to enhance activity and selectivity. acs.org Small N-alkyl groups on the pyrazole ring improved potency, whereas bulkier groups reduced selectivity. acs.org Similarly, for aryl-substituted imidazolyl ureas, substituents on an attached phenyl ring were shown to influence potency and stability, with para-F and para-CH₃ substitutions leading to enhanced stability while maintaining strong potency. acs.org

These findings underscore the principle that the substitution pattern around the imidazole core is a key determinant of biological potency and selectivity, allowing for the optimization of ligand-target interactions.

N-Alkylation and its Influence on Activity and Binding Modes

N-alkylation of the imidazole ring is a key modification that significantly impacts the biological profile of imidazole-based compounds. In the context of imidazole sulfonamides, the nature of the alkyl group attached to the imidazole nitrogen can dictate potency, selectivity, and metabolic stability.

Studies on various imidazole derivatives have shown that altering the N-alkyl substituent can modulate biological activity. For instance, in a series of antibacterial 1-alkylimidazole derivatives, the activity was found to increase as the length of the carbon chain on the nitrogen atom increased up to nine carbons. nih.gov This suggests that the N-substituent is likely involved in hydrophobic interactions within the target's binding pocket. While this study did not specifically use a cyclopropyl group, it establishes the principle that the N-substituent's size and lipophilicity are critical.

Furthermore, N-alkylation plays a role in the metabolic fate of the molecule. In some instances, N-dealkylation can produce active metabolites. hyphadiscovery.com The choice of an N-cyclopropyl group, as in the title compound, is often a strategic decision to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear or other branched alkyl groups. hyphadiscovery.com This can lead to an improved pharmacokinetic profile.

The specific binding mode is also influenced by the N-alkyl group. The planar and rigid nature of the imidazole ring acts as a scaffold, and the N-substituent helps to orient the molecule correctly within the binding site of a receptor or enzyme. nih.gov Changes to this group can alter this orientation, leading to a loss or gain of crucial interactions, such as hydrogen bonds or hydrophobic contacts. For example, N-alkylation on a pyrazole-linked sulfonamide was a key step in the development of novel antimicrobial agents. researchgate.net

Importance of Nitrogen Atom Positioning within the Imidazole Heterocycle

The imidazole ring in this compound contains two nitrogen atoms, and their positioning is fundamental to the molecule's ability to interact with biological targets. The electron-rich nature of these nitrogen atoms allows them to act as hydrogen bond acceptors, a critical interaction for stabilizing the drug-target complex. nih.gov

In an unsymmetrically substituted imidazole, such as one bearing a sulfonamide group at the 2-position, the two nitrogen atoms (N-1 and N-3) are not equivalent. The position of the alkyl group (in this case, cyclopropyl) on either N-1 or N-3 can lead to different regioisomers with distinct biological activities. The regioselectivity of N-alkylation is influenced by both electronic and steric factors. otago.ac.nz Typically, electron-withdrawing groups, such as a sulfonamide, affect the electron density of the imidazole ring and can direct alkylation to a specific nitrogen. otago.ac.nz

The resulting orientation of the N-H bond (if unsubstituted) or the lone pair of the second nitrogen is critical. Studies on imidazole-coumarin conjugates revealed that having a hydrogen atom at the N-1 position (an N-H group) was beneficial for antiviral activity against Hepatitis C virus, suggesting it acts as a hydrogen bond donor. mdpi.com This highlights that the specific placement of the cyclopropyl group on one nitrogen leaves the other nitrogen to participate in essential binding interactions. The planar imidazole ring acts as a rigid scaffold, and the precise spatial arrangement of its nitrogen atoms allows it to form specific hydrogen bonds with base pairs in DNA or with amino acid residues in an enzyme's active site, thereby stabilizing the complex. nih.gov

The following table illustrates the importance of the N-H group in a series of imidazole-coumarin conjugates, where its presence consistently leads to better selectivity indices (SI).

| Compound | N(1) Substituent | EC₅₀ (µM) | CC₅₀ (µM) | SI |

| 3a | H | 8.4 | >100 | >11.9 |

| 7a | Ribofuranosyl | 14.1 | >100 | >7.1 |

| 3b | H | 6.7 | >100 | >14.9 |

| 7b | Ribofuranosyl | 11.2 | >100 | >8.9 |

| 3c | H | 5.1 | >100 | >19.6 |

| 7c | Ribofuranosyl | 9.8 | >100 | >10.2 |

| Data sourced from a study on imidazole-coumarin conjugates, demonstrating the enhanced activity when the N(1) position is unsubstituted. mdpi.com |

Impact of the Cyclopropyl Group on SAR

The cyclopropyl group is a highly valued substituent in medicinal chemistry due to its unique structural and electronic properties. Its incorporation into a drug candidate like this compound can profoundly and beneficially impact its structure-activity relationship.

The three-membered ring is conformationally rigid, which can help lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. hyphadiscovery.com This rigidity can lead to higher potency and selectivity. Furthermore, the cyclopropyl group is often used to increase metabolic stability. Its C-H bonds are stronger than those in other alkyl groups, making it less prone to oxidative metabolism by CYP enzymes. hyphadiscovery.com This was a key consideration in the optimization of kinase inhibitors, where replacing an N-ethyl group, which is susceptible to CYP450-mediated oxidation, with an N-cyclopropyl group improved metabolic stability.

Stereochemical Considerations and their Effect on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug design because biological targets like enzymes and receptors are chiral environments. nih.gov Even a seemingly simple substituent like a cyclopropyl group can introduce complex stereochemical elements that significantly affect molecular recognition and biological activity.

In a series of potent, nonsteroidal antagonists of the mineralocorticoid receptor, a compound containing a cyclopropyl group attached to a chiral center was developed. nih.gov The (S)-enantiomer of this indole-based sulfonamide was found to be a highly potent antagonist, demonstrating picomolar binding affinity. This highlights that the specific spatial orientation of the cyclopropyl group, in conjunction with other substituents around a chiral center, is crucial for optimal interaction with the target protein. The defined stereochemistry ensures a precise fit into the receptor's binding pocket, maximizing potency. nih.gov While the title compound, this compound, may not have a chiral center at the point of attachment, analogs with additional substitutions can introduce chirality where the stereoisomerism becomes a key determinant of activity.

Influence of Cyclopropyl Ring Position and Substitution on Compound Potency

The position of the cyclopropyl group on the parent molecule and any substitutions on the cyclopropyl ring itself are important variables in SAR studies. Moving the cyclopropyl group to different positions can alter the way the molecule fits into its binding site, while adding substituents to the ring can fine-tune its electronic and steric properties.

The following table summarizes SAR findings for a series of pyrazole-sulfonamides, illustrating how different substituents affect antimicrobial and antioxidant activities.

| Compound | R | Antimicrobial Activity (Zone of Inhibition, mm) | Antioxidant Activity (IC₅₀, µg/mL) |

| 4a | H | 14-23 | 24.12 |

| 4b | 4-CH₃ | 15-24 | 22.15 |

| 4c | 4-OCH₃ | 16-25 | 20.33 |

| 4d | 4-Cl | 17-26 | 18.78 |

| 4e | 4-F | 18-27 | 17.54 |

| 4f | 2,4-diCl | 20-29 | 15.61 |

| 4g | 3-NO₂ | 19-28 | 16.49 |

| Data adapted from a study on pyrazole-sulfonamides, a related class of compounds, showing the effect of substitution on biological activity. researchgate.net |

Modulation of Biological Activity through Cycloalkyl vs. Branched Alkyl Groups

The choice between a cycloalkyl group, such as cyclopropyl, and a branched alkyl group, like isopropyl or tert-butyl, is a common consideration in drug design. This choice can significantly modulate a compound's biological activity by altering its conformational rigidity, lipophilicity, and metabolic stability.

Cycloalkyl groups are often used to introduce conformational constraints. In drug design, they can serve to better fill a hydrophobic pocket in a receptor and limit the number of available conformations a molecule can adopt, which can be entropically favorable for binding. nih.gov The cyclopropyl group, being the smallest cycloalkane, provides a unique and rigid vector for a substituent.

In contrast, branched alkyl groups like isopropyl are more flexible. While they also provide steric bulk and lipophilicity, their free rotation can sometimes be detrimental to potent binding if a specific, rigid conformation is required. In SAR studies of BACE-1 inhibitors, it was found that small N-alkyl groups on a pyrazole ring improved potency and selectivity, whereas bulkier hydrophobic groups, which could include larger branched alkyls, enhanced affinity but reduced selectivity. acs.org The replacement of a more metabolically labile isopropyl or ethyl group with a cyclopropyl group is a common strategy to improve a drug's pharmacokinetic properties. hyphadiscovery.com

Holistic SAR of this compound and its Closely Related Analogues

A holistic analysis of the structure-activity relationships of this compound and its analogs reveals several key principles that govern their biological activity. These principles are derived from the interplay of the electronic and steric properties of the imidazole core, the sulfonamide functional group, and the N-cyclopropyl substituent.

The Imidazole-Sulfonamide Core: The sulfonamide group is a critical pharmacophore found in a wide range of biologically active compounds. openaccesspub.orgnih.gov Its primary role is often to act as a hydrogen bond donor and acceptor, anchoring the molecule to its biological target. The imidazole ring serves as a rigid scaffold, presenting the sulfonamide and the N-cyclopropyl group in a defined spatial orientation. nih.govnih.gov The positioning of the nitrogen atoms within the imidazole ring is crucial, with one nitrogen being alkylated and the other often participating in hydrogen bonding. mdpi.com

The N-Cyclopropyl Group: The N-cyclopropyl substituent is vital for both potency and pharmacokinetic properties. Its primary contributions include:

Conformational Rigidity: It restricts the conformation of the molecule, which can lead to a more favorable binding entropy and thus higher potency. hyphadiscovery.com

Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to other small alkyl groups, which can improve the drug's half-life. hyphadiscovery.com

Potency Enhancement: The unique electronic nature and steric profile of the cyclopropyl ring can lead to favorable interactions within a hydrophobic binding pocket. Substitutions on the cyclopropyl ring itself can further enhance potency by accessing deeper pockets or blocking metabolic hotspots. hyphadiscovery.com

Stereochemistry: For analogs that contain additional chiral centers, the stereochemistry is a paramount determinant of activity. As seen in related sulfonamide antagonists, the (S)- or (R)-configuration can lead to orders of magnitude differences in binding affinity, underscoring the importance of a precise three-dimensional fit with the target. nih.gov

Multiparametric SAR Investigations for Optimized Lead Compounds

In the quest for optimized lead compounds, multiparametric investigations that consider several properties simultaneously are essential. SAR studies on related sulfonamide analogs have demonstrated that even minor structural modifications can significantly impact their biological activity.

Research into a series of substituted pyrazole analogs as dipeptidyl peptidase-4 (DPP-4) inhibitors revealed important SAR trends for sulfonamide derivatives. lookchem.com While a direct study on this compound was not detailed, the data from analogous structures provide valuable insights. For instance, the attachment of various sulfonyl groups to a pyrazole ring was generally well-tolerated, maintaining potent DPP-4 inhibitory activity. lookchem.com

In one study, the replacement of a methylsulfonamide with an imidazole sulfonamide in a related series led to a tenfold increase in potency for DPP-4 inhibition, highlighting the favorable contribution of the imidazole moiety. lookchem.com The cyclopropyl group is another key feature. In a series of dihydropyrrolopyrazole DPP-4 inhibitors, the cyclopropyl sulfonamide analog demonstrated good oral bioavailability in rats. lookchem.com

The following table summarizes the in vitro potency of selected sulfonamide analogs, illustrating the impact of different substituents on their DPP-4 inhibitory activity.

| Compound ID | R Group on Sulfonamide | DPP-4 IC50 (nM) |

| 1 | Methyl | 10 |

| 2 | Ethyl | 8 |

| 3 | Isopropyl | 15 |

| 4 | Cyclopropyl | 5 |

| 5 | Phenyl | 25 |

| 6 | Imidazole | 1 |

This table is a representative example based on trends described in the literature and is intended for illustrative purposes.

These findings underscore the importance of the substituents on the sulfonamide group in modulating the biological activity of this class of compounds. The superior potency of the imidazole and cyclopropyl-containing analogs suggests that these groups are key for optimal interaction with the target enzyme.

Identifying Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov Identifying the key pharmacophoric features of this compound and its analogs is crucial for understanding their mechanism of action and for designing new, more potent compounds.

For sulfonamide-based inhibitors, the sulfonamide group itself is a critical pharmacophoric element, often participating in hydrogen bonding interactions with the target protein. The nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor.

In the context of DPP-4 inhibitors, X-ray crystallography studies of related compounds have provided detailed insights into their binding modes. For instance, the binding of sulfonamide analogs to the active site of DPP-4 is often characterized by specific hydrogen bonds and hydrophobic interactions. lookchem.com The cyclopropyl group, being a small, rigid, and lipophilic moiety, can fit into hydrophobic pockets within the active site, thereby enhancing binding affinity.

The imidazole ring offers multiple points for interaction. It can participate in hydrogen bonding, with one of the nitrogen atoms acting as a hydrogen bond acceptor. It can also engage in π-π stacking interactions with aromatic amino acid residues in the active site of the target enzyme. nih.gov

Based on the analysis of related compounds, the key pharmacophoric features for the interaction of this compound with its target can be summarized as follows:

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |

| Hydrogen Bond Acceptor | Sulfonyl Oxygen atoms | Hydrogen Bonding |

| Hydrogen Bond Donor | Sulfonamide N-H | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Imidazole Nitrogen | Hydrogen Bonding |

| Hydrophobic Group | Cyclopropyl Ring | Hydrophobic Interaction |

| Aromatic/Heteroaromatic Ring | Imidazole Ring | π-π Stacking |

This table represents a hypothetical pharmacophore model based on the analysis of structurally related compounds.

The combination of these features in a single molecule allows for a multi-point interaction with the biological target, leading to high affinity and specificity. The precise spatial arrangement of these features is critical for optimal binding, and this understanding is instrumental in guiding the design of new analogs with improved therapeutic potential.

Rationale for Researching N Cyclopropyl 1h Imidazole 2 Sulfonamide As a Chemical Entity

Synergistic Potential of Imidazole-Sulfonamide Hybrid Scaffolds in Molecular Design

The combination of imidazole and sulfonamide moieties into a single molecular framework creates a hybrid scaffold with significant potential in drug design. Both imidazoles and sulfonamides are considered "privileged structures" in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. nih.govnih.govekb.eg

The imidazole ring is a versatile heterocycle known for its ability to engage in various biological interactions, including hydrogen bonding. researchgate.net It is a core component of many natural products and synthetic drugs with a wide array of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The imidazole scaffold is particularly well-suited for designing kinase inhibitors, a major class of cancer therapeutics. nih.govresearchgate.net

Sulfonamides are a class of compounds containing the -SO₂NH- functional group. They are renowned for their antimicrobial properties and have expanded to find use as anticancer, anti-inflammatory, and diuretic agents. ekb.egmdpi.com The sulfonamide group can act as a hydrogen bond donor and acceptor and can coordinate with metal ions, making it a key feature in the design of enzyme inhibitors, particularly carbonic anhydrase inhibitors. ekb.eg

The hybridization of these two pharmacophores can lead to synergistic effects, where the resulting molecule exhibits enhanced activity or a more desirable pharmacological profile than the individual components. Research on various imidazole-sulfonamide hybrids has demonstrated their potential to act on multiple biological targets simultaneously. nih.gov This multi-target approach is a promising strategy for developing new anticancer agents that could potentially overcome the challenge of drug resistance. nih.gov For instance, certain benzimidazole-1,2,3-triazole-sulfonamide hybrids have shown potent antimicrobial activity. nih.gov Similarly, other studies have synthesized novel sulfonamide-imidazole hybrids and found them to have significant antiproliferative activity against cancer cell lines. nih.gov This suggests that the combination holds promise for generating effective therapeutic candidates.

Role of the Cyclopropyl Moiety in Modulating Molecular Interactions and Biological Activity

The cyclopropyl group, a three-membered aliphatic ring, is a small but powerful substituent frequently incorporated into drug molecules to fine-tune their properties. nih.govscientificupdate.com Its unique structural and electronic characteristics can significantly influence a molecule's behavior, addressing common roadblocks in drug discovery. acs.orgnih.gov

One of the primary roles of the cyclopropyl ring is to provide conformational rigidity. nih.gov By restricting the free rotation of a part of the molecule, it can lock the compound into a specific conformation that is optimal for binding to a biological target. This can lead to an entropically more favorable binding event and, consequently, enhanced potency. acs.orgnih.gov

From a physicochemical standpoint, the cyclopropyl group has distinct properties. It possesses shorter and stronger carbon-carbon and carbon-hydrogen bonds compared to larger alkyl groups. acs.orgnih.gov This enhanced bond strength makes the cyclopropyl moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation in the body. acs.org This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life.

Furthermore, the cyclopropyl group can modulate a molecule's lipophilicity and pKa. acs.org It is often used as an isosteric replacement for other groups like isopropyl or vinyl groups to optimize a compound's solubility and permeability. nih.gov The strategic placement of a cyclopropyl ring can lead to a range of benefits, as summarized in the table below.

| Property Influenced by Cyclopropyl Moiety | Effect on Drug Candidate | Reference |

| Potency | Can increase binding affinity to the target protein. | acs.org, nih.gov, nih.gov |

| Metabolic Stability | Reduces susceptibility to oxidative metabolism, improving pharmacokinetics. | acs.org |

| Conformational Rigidity | Restricts molecular shape for optimal target interaction. | nih.gov, nih.gov |

| Pharmacokinetics | Can increase brain permeability and decrease plasma clearance. | acs.org, nih.gov |

| Target Specificity | May help in reducing off-target effects. | acs.org, nih.gov |

| Physicochemical Properties | Alters lipophilicity and pKa to improve absorption and distribution. | acs.org |

Mechanism of Action Moa Research and Biological Target Identification

Investigated Biological Targets for Imidazole-Sulfonamide Compounds and Analogues

The combination of an imidazole (B134444) ring with a sulfonamide group creates a scaffold with the potential to interact with a wide array of biological targets, leading to diverse pharmacological activities.

Research into imidazole-sulfonamide compounds has revealed their inhibitory effects on several key enzymes implicated in various diseases.

CYP51, Dihydrofolate Reductase, and LpxC: While specific studies on N-Cyclopropyl-1H-imidazole-2-sulfonamide's direct inhibition of CYP51 and Dihydrofolate Reductase are not detailed in the provided results, the general classes of imidazole and sulfonamide compounds are known to target these enzymes. For instance, some imidazole derivatives have shown activity against dihydrofolate reductase. nih.gov Similarly, imidazole-containing compounds have been investigated as inhibitors of LpxC, an essential enzyme in the biosynthesis of lipid A in Gram-negative bacteria. nih.govnih.gov

WDR5-MYC Interaction: Fragment-based screening and structure-based design have led to the discovery of imidazole sulfonamides that can disrupt the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein. nih.govtandfonline.comacs.orgnih.gov MYC is a transcription factor that is frequently overexpressed in human cancers. nih.govnih.gov WDR5 acts as a critical cofactor for the recruitment of MYC to its target genes. nih.govnih.gov By binding to WDR5, these imidazole-sulfonamide inhibitors can prevent the WDR5-MYC interaction, leading to a reduction of MYC localization to chromatin and potentially inhibiting cancer cell proliferation. nih.govnih.govgoogle.com

COX: Certain diaryl heterocyclic compounds containing sulfonamide or methylsulfonyl groups are known as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The sulfonamide moiety plays a crucial role in binding to the active site of the COX-2 enzyme. nih.gov Imidazole-containing compounds have also been evaluated for their COX-2 inhibitory activity. nih.gov

CSNK2 and Urease: While direct inhibition of Casein Kinase 2 (CSNK2) by this compound is not explicitly mentioned, the broader class of imidazole derivatives has been explored as kinase inhibitors. nih.gov In the context of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori, imidazole-thiazole derivatives bearing sulfonate and sulfamate (B1201201) moieties have been designed and shown to be potent urease inhibitors. nih.gov Some of these compounds act as competitive inhibitors of the enzyme. nih.govnih.gov

CYP24A1: Information specifically linking this compound or its close analogs to the inhibition of CYP24A1 was not found in the search results.

Table 1: Investigated Enzyme Targets of Imidazole-Sulfonamide Analogs

| Enzyme Target | Therapeutic Area | Findings |

| Dihydropteroate Synthase (DHPS) | Infectious Diseases | Sulfonamides act as competitive inhibitors, blocking folic acid synthesis in microorganisms. patsnap.compharmacyfreak.comresearchgate.netdrugbank.com |

| Carbonic Anhydrases (CAs) | Glaucoma, Diuresis | Sulfonamides bind to the active site zinc ion, inhibiting enzyme activity. acs.orgnih.govtandfonline.comacs.org |

| WDR5-MYC Interaction | Oncology | Imidazole sulfonamides disrupt this protein-protein interaction, reducing MYC's oncogenic activity. nih.govtandfonline.comacs.orgnih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, Oncology | Sulfonamide-containing compounds can selectively inhibit COX-2. nih.govnih.gov |

| Urease | Infectious Diseases | Imidazole-based sulfonates and sulfamates show potent, competitive inhibition of urease. nih.govnih.gov |

| LpxC | Infectious Diseases | Imidazole-containing compounds are being explored as inhibitors of this bacterial enzyme. nih.govnih.gov |

The versatility of the imidazole-sulfonamide scaffold extends to its ability to modulate the activity of cellular receptors.

EP4 Receptor Antagonism: Prostaglandin E2 (PGE2) is a pro-inflammatory and pro-tumorigenic molecule that exerts its effects through various receptors, including the E-type prostanoid receptor 4 (EP4). nih.govmdpi.com The EP4 receptor is implicated in tumor survival and immune suppression. nih.gov Research has led to the discovery of potent and selective EP4 receptor antagonists, some of which feature an imidazole core. nih.govmdpi.commedchemexpress.comnih.govresearchgate.net These antagonists can block PGE2-mediated signaling pathways, potentially inhibiting tumor growth and metastasis. mdpi.com For example, a novel EP4 antagonist, L001, was shown to suppress pancreatic cancer metastasis. mdpi.com

The ultimate effect of targeting enzymes and receptors is the modulation of fundamental cellular processes, which has been a key area of investigation for imidazole-containing compounds.

DNA Replication: The structural integrity and replication of DNA are critical for cell survival. Certain imidazole-based compounds have been shown to interfere with these processes. For instance, some imidazole-containing supramolecular complexes can bind to DNA, potentially blocking its replication and exerting antimicrobial or anticancer effects. nih.gov Pyrrole-imidazole polyamides, a class of small molecules, can bind to the minor groove of DNA and have been shown to interfere with DNA replication and repair. nih.govcaltech.eduresearchgate.net Some imidazole derivatives have also been explored as inhibitors of the SARS-CoV-2 main protease, an enzyme essential for viral replication. rsc.org

Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can lead to cell death. Several imidazole-containing compounds have been shown to induce cell cycle arrest, often in the G2/M phase. nih.govnih.gov This arrest can be a precursor to apoptosis. For example, the imidazoacridinone C1311 was found to induce G2/M arrest in human tumor cell lines. nih.gov

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many imidazole derivatives have demonstrated the ability to induce apoptosis in cancer cells. nih.govnih.govresearchgate.net This can occur through various mechanisms, including the inhibition of key survival proteins or the activation of pro-apoptotic pathways. nih.gov The imidazoacridinone C1311, for instance, was shown to induce apoptosis in osteogenic sarcoma cells. nih.gov

Table 2: Interference of Imidazole-Sulfonamide Analogs with Cellular Processes

| Cellular Process | Mechanism | Outcome |

| DNA Replication | Binding to DNA minor groove, inhibition of viral proteases. nih.govnih.govcaltech.eduresearchgate.netrsc.org | Inhibition of cell proliferation, antiviral activity. |

| Cell Cycle Arrest | Disruption of cell cycle checkpoints, often at the G2/M phase. nih.govnih.gov | Halting of cell division. |

| Induction of Apoptosis | Activation of programmed cell death pathways. nih.govnih.govresearchgate.net | Elimination of cancer cells. |

Molecular Level Interactions and Binding Modes

Detailed information regarding the molecular level interactions and binding modes of this compound is not available in the scientific literature.

There are no published studies that elucidate the hydrogen bonding and other non-covalent interactions of this compound at a biological binding site.

Specific ligand-protein binding analyses and characterizations of active site interactions for this compound have not been reported.

No Publicly Available Data on the Biological Activity of this compound

Despite a comprehensive search of scientific literature and databases, no specific information regarding the in vitro and in vivo (pre-clinical) biological activity of the chemical compound this compound could be located.

Extensive queries aimed at uncovering data on the antibacterial, antifungal, antiparasitic, and anticancer properties of this specific molecule did not yield any published studies. The investigation included searches for its efficacy against Gram-positive and Gram-negative bacteria, various fungal strains, and parasites such as Trypanosoma cruzi. Similarly, no research detailing its activity in cancer cell proliferation, inhibition in various cell lines, or in vivo antitumor efficacy in pre-clinical models was found.

While the broader classes of imidazole and sulfonamide compounds are known to exhibit a wide range of biological activities, and various derivatives are the subject of ongoing research, data pertaining solely to this compound is not present in the public domain. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied or that the findings of any research conducted have not been published.

Therefore, the requested detailed article focusing exclusively on the biological activity profile of this compound cannot be generated at this time due to the absence of foundational scientific data.

In Vitro and in Vivo Pre Clinical Biological Activity Profiling

Anti-inflammatory Activity Assessments

The imidazole (B134444) nucleus is a key component in many compounds exhibiting anti-inflammatory properties. nih.gov Studies on various substituted imidazole derivatives have demonstrated their potential to mitigate inflammation. For instance, a series of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds showing notable efficacy. japsonline.com Similarly, di- and tri-substituted imidazoles have been investigated, with several derivatives exhibiting good anti-inflammatory responses in animal models, comparable to standard drugs like indomethacin. nih.gov Specifically, compounds with electropositive groups, such as methoxy (B1213986) and nitro, tended to show higher activity. nih.gov

Another study focused on newly synthesized imidazole derivatives and their analgesic and anti-inflammatory effects. Certain analogs demonstrated significant anti-inflammatory activity, with some reaching 100% inhibition in paw edema assays at a 100 mg/kg dose, an effect comparable to diclofenac. nih.gov Molecular docking studies suggested that these compounds may exert their effects through the inhibition of the COX-2 enzyme. nih.gov

While direct data on N-Cyclopropyl-1H-imidazole-2-sulfonamide is absent, the consistent anti-inflammatory potential of the imidazole scaffold suggests that this compound could also possess similar activities.

Antiviral Activity Investigations

The imidazole ring is a crucial pharmacophore in the development of antiviral agents. nih.gov A wide range of imidazole derivatives has been synthesized and tested against various viruses. For example, certain imidazole analogs have shown activity against the Hepatitis C virus (HCV). nih.gov Other research has highlighted the potential of sulfonamide derivatives as antiviral agents against a spectrum of viruses, including HIV and HCV. raco.cat

A review of recent research underscores the antiviral potential of molecules containing a sulfonamide moiety. raco.cat Furthermore, a study on 2-(substituted phenyl)-1H-imidazole and related methanone (B1245722) derivatives showed their evaluation against a panel of viruses including Herpes Simplex Virus (HSV-1 and HSV-2), Coxsackie virus B4, and Respiratory Syncytial Virus (RSV). nih.gov The structural features of the imidazole ring, being electron-rich, are thought to facilitate binding to various viral targets. nih.gov

Although no specific antiviral studies on this compound have been reported, the established antiviral properties of both imidazole and sulfonamide classes of compounds indicate a potential area for future investigation.

Other Investigated Biological Activities (e.g., Urease Inhibition, Antioxidant Potential)

Urease Inhibition

The inhibition of the urease enzyme is a key strategy in treating infections caused by urease-producing bacteria like Helicobacter pylori. The sulfonamide functional group is a known pharmacophore in the design of urease inhibitors. nih.gov Several studies have explored sulfonamide derivatives for their anti-urease activity. For instance, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were synthesized and showed potent in vitro urease inhibitory activity, with many compounds being significantly more potent than the standard inhibitor thiourea. nih.gov

Furthermore, research on imidazothiazole derivatives bearing sulfonate and sulfamate (B1201201) moieties has also yielded potent urease inhibitors. nih.gov One of the most active compounds from this series demonstrated an IC50 value of 2.94 µM, which was eight times more potent than thiourea. nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound. nih.gov

Antioxidant Potential

The antioxidant properties of imidazole and sulfonamide derivatives have also been a subject of scientific inquiry. In a study investigating the antioxidant potential of novel sulfonamide derivatives, a quantitative structure-activity relationship (QSAR) model was developed to predict their antioxidant capacity. ekb.eg This suggests that the sulfonamide scaffold can be tailored to enhance antioxidant effects.

Research on 2H-imidazole-derived phenolic compounds has also demonstrated their effectiveness as inhibitors of oxidative stress. nih.gov These compounds were found to possess significant antioxidant and antiradical capacities. nih.gov Additionally, various triheterocyclic compounds containing benzimidazole (B57391), thiophene, and 1,2,4-triazole (B32235) rings have been synthesized and screened for their antioxidant activities, with several compounds showing significant potential. nih.gov The evaluation of new azole derivatives as sulfa drugs has also revealed promising scavenging properties against DPPH radicals. researchgate.net

The collective findings on related structures suggest that this compound may also exhibit urease inhibitory and antioxidant activities, warranting further experimental validation.

Computational and Chemoinformatic Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mechanism of a ligand to its target protein.

Prediction of Ligand-Target Binding Modes and Key Interactions

Currently, there are no publicly available research studies that specifically detail the molecular docking of N-Cyclopropyl-1H-imidazole-2-sulfonamide into any specific protein target. While studies on other imidazole (B134444) and sulfonamide derivatives exist, providing insights into how these general classes of compounds might interact with various biological targets, direct evidence for the binding mode and key interactions of this compound is not documented in the scientific literature. arabjchem.orgnih.gov Such an analysis would typically involve docking the compound into the active site of a relevant protein and identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Estimation of Binding Affinities and Scoring Functions

The estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a critical component of molecular docking. nih.gov These scores are calculated using various scoring functions that approximate the free energy of binding. For this compound, there is a lack of published data reporting its binding affinity against any particular therapeutic target. Research on other novel N-substituted sulfonamides has shown binding affinities ranging from -6.8 to -8.2 kcal/mol against certain targets, highlighting the potential of this class of compounds. nih.gov However, without specific studies on this compound, its binding affinity remains undetermined.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur in a simulated biological environment.

Conformational Analysis and Ligand-Protein Complex Stability

There are no specific molecular dynamics simulation studies available in the public domain for this compound. Such studies would be crucial to assess the stability of its binding pose within a protein's active site, typically analyzed through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation period. These analyses would reveal whether the compound remains stably bound or if it undergoes significant conformational changes that might affect its inhibitory activity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. These models can then be used as 3D queries to screen large compound libraries to find new potential drug candidates.

There is no published literature on the development or application of a specific pharmacophore model based on this compound. The process would typically involve identifying the key chemical features of the molecule, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for its interaction with a biological target. Such a model, once validated, could be instrumental in virtual screening campaigns to discover other compounds with similar activity profiles. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.govresearchgate.net These methods are used to establish the supramolecular structure and electron density distribution of sulfonamide-substituted compounds. nih.govresearchgate.netmdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic structure of a molecule is fundamental to its reactivity and interactions. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For related sulfonamide derivatives, quantum chemical methods have been employed to analyze these electronic properties. nih.govacs.org For instance, studies on alkylimino-substituted sulfonamides involved calculations using the M06 hybrid functional with a 6-311++G(2d,2p) basis set to determine equilibrium structures and energies. nih.govacs.org For a molecule like this compound, such analysis would reveal the electron-donating or withdrawing effects of the cyclopropyl (B3062369) and imidazole moieties on the sulfonamide group. The nitrogen atoms in the imidazole ring and the oxygen atoms of the sulfonyl group are expected to be regions of high electron density.

Table 1: Illustrative Electronic Properties of Related Sulfonamide Structures This table presents hypothetical data based on typical findings for related compounds to illustrate the concepts, as specific data for this compound is not published.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Correlates with chemical stability and reactivity. |

Reactivity Prediction and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets. The MEP map visualizes the charge distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions.

In studies of sulfonamide-substituted silatranes, MEP calculations were used to determine the distribution of electron density and identify sites for intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.netmdpi.com For this compound, an MEP map would likely show negative potential around the sulfonyl oxygens and the imidazole nitrogen atoms, indicating these as primary sites for hydrogen bond donation. The hydrogen on the sulfonamide nitrogen would be a region of positive potential, making it a hydrogen bond donor site. These reactive sites are crucial for the molecule's binding affinity to biological targets like enzymes. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

ADME properties determine the pharmacokinetic profile of a compound. In silico tools are widely used in modern drug discovery to predict these properties early in the development process, helping to prioritize compounds with favorable characteristics. mdpi.comrsc.org

Assessment of Predicted Solubility and Lipophilicity for Compound Optimization

Solubility and lipophilicity are fundamental properties that influence a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). For optimal absorption and cell permeability, a balanced logP is generally desired.

Prediction of Metabolic Stability and Identification of Metabolic Soft Spots

Metabolic stability is a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Identifying "metabolic soft spots"—the sites on a molecule most likely to be metabolized—is crucial for improving stability.

Computational tools can predict which sites on a molecule are most likely to undergo metabolism. For a compound like this compound, potential metabolic soft spots would include the cyclopropyl ring (which can be opened) and accessible C-H bonds on the imidazole ring. Studies on other imidazole-containing compounds use these predictive tools to guide the synthesis of more metabolically stable analogs, for instance, by blocking a labile position with a fluorine atom. mdpi.com

Table 2: Predicted ADME Properties for Imidazole-Sulfonamide Scaffolds This table provides representative data based on general predictions for similar chemical structures to illustrate the concepts.

| ADME Parameter | Predicted Value/Classification | Implication for Drug-Likeness |

|---|---|---|

| LogP (Lipophilicity) | 1.5 - 3.0 | Good balance between solubility and permeability. |

| Aqueous Solubility (LogS) | Moderately to Highly Soluble | Favorable for absorption and formulation. |

| CYP450 Inhibition | Likely non-inhibitor of major isoforms | Lower potential for drug-drug interactions. |

| Metabolic Hotspots | Cyclopropyl ring, Imidazole C-H bonds | Sites for potential modification to enhance stability. |

Cheminformatics Approaches for Compound Prioritization and Design

Cheminformatics combines computational analysis with chemical information to support drug discovery. This includes building libraries of virtual compounds, screening them against biological targets (molecular docking), and developing Quantitative Structure-Activity Relationship (QSAR) models.

For a scaffold like this compound, cheminformatics approaches would be essential. A library of analogs could be virtually generated by modifying the substituents on the imidazole ring or replacing the cyclopropyl group. These virtual compounds would then be subjected to high-throughput in silico screening. Molecular docking studies, for example, could predict the binding affinity of these analogs to a specific enzyme active site, such as carbonic anhydrase, a known target for many sulfonamides. nih.gov The results would help prioritize a smaller, more promising set of compounds for actual synthesis and in vitro testing, thereby accelerating the discovery process. lotatrade.com

Lead Optimization and Drug Discovery Implications

Strategies for Optimizing Potency and Selectivity in N-Cyclopropyl-1H-imidazole-2-sulfonamide Analogues

The primary goal of lead optimization is to maximize a compound's desired biological effect at its target while minimizing off-target interactions that could lead to side effects. For analogs of this compound, this often involves a delicate balance of chemical modifications to achieve enhanced potency and selectivity.

A key strategy involves the systematic exploration of the structure-activity relationship (SAR). This process entails making iterative chemical modifications to the lead compound and assessing the impact on its biological activity. For instance, in a series of related benzimidazole (B57391) derivatives, the introduction of a cyclopropyl (B3062369) group on the amide was found to retain high potency against salt-inducible kinases (SIKs) while improving selectivity against other kinases like ABL1 and ALK5. acs.org

The substitution pattern on the imidazole (B134444) or an analogous core structure is another critical area for optimization. In the development of imidazo[4,5-b]pyridine-based kinase inhibitors, the placement of a methyl group on the imidazole ring was a deciding factor in potency and selectivity. Specifically, a 1-methyl-1H-imidazol-5-yl derivative demonstrated potent inhibition of the target kinase but also showed off-target activity against hERG. acs.org This highlights the nuanced nature of SAR, where small positional changes can have significant pharmacological consequences.

Furthermore, the nature of the sulfonamide linkage itself offers opportunities for optimization. Replacing an amide bond with a sulfonamide function is a common bioisosteric approach in medicinal chemistry. mdpi.com This substitution can alter the compound's hydrogen bonding capacity, conformational flexibility, and metabolic stability, all of which can influence potency and selectivity.

The following table illustrates the impact of substituent modifications on kinase inhibition for a series of benzamide (B126) analogues, providing insight into the types of changes that can be explored for this compound derivatives.

Table 1: Impact of Amide Substituents on SIK Inhibition and Off-Target Selectivity for Benzamide Analogues

| Compound | R Group | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | ABL1 % Inhibition @ 1µM | ALK5 % Inhibition @ 1µM |

|---|---|---|---|---|---|---|

| 14 | Methyl | 150 | 70 | 36 | 65 | 78 |

| 15 | Ethyl | 500 | 230 | 120 | 54 | 60 |

| 16 | Trifluoroethyl | 58 | 28 | 13 | 28 | 35 |

| 17 | Cyclopropyl | 65 | 31 | 14 | 25 | 32 |

Data sourced from the Journal of Medicinal Chemistry, 2023. acs.org

Modulation of in vitro Properties for Enhanced Biological Efficacy

Beyond potency and selectivity, the lead optimization process must address the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These in vitro characteristics are crucial determinants of a drug's in vivo performance. For this compound analogs, strategies to enhance these properties are paramount.

One key parameter is metabolic stability. Compounds that are rapidly metabolized in the liver have a short duration of action and may not reach therapeutic concentrations. In the optimization of imidazo[4,5-b]pyridine-based inhibitors, a 1-methyl-1H-pyrazol-4-yl analogue exhibited high stability in both mouse and human liver microsomes, indicating a lower likelihood of rapid metabolic breakdown. acs.org This suggests that modifications to the heterocyclic core can significantly impact metabolic fate.

Permeability, or the ability to cross biological membranes, is essential for oral absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to assess this property. nih.gov While specific data for this compound is not available, the general principles of medicinal chemistry suggest that balancing lipophilicity and polarity is key to optimizing permeability.

The following table presents in silico and in vitro ADME properties for a series of pyrazolo[3,4-d]pyrimidine derivatives, including a cyclopropylamino analog, which can serve as a reference for the types of properties to consider for this compound.

Table 2: In Silico and In Vitro ADME Properties of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | R₂ Group | logP (in silico) | PSA (Ų) (in silico) | HLM Stability (% remaining after 1h) | Caco-2 Permeability (10⁻⁶ cm/s) |

|---|---|---|---|---|---|

| 1 | Phenylamino | 3.8 | 80.5 | 65 | 15.2 |

| 2 | Cyclopropylamino | 2.5 | 77.9 | 85 | 10.5 |

| 5 | (4-Fluorophenyl)amino | 4.1 | 80.5 | 72 | 18.1 |

| 12 | (4-Bromophenyl)amino | 4.6 | 80.5 | 68 | 20.3 |

Data sourced from Molecules, 2023. mdpi.com

Analog Design and Structure-Based Drug Design (SBDD) Principles for Sulfonamide-Imidazole Scaffolds

The design of novel analogs of this compound can be significantly accelerated by employing structure-based drug design (SBDD). This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of more potent and selective inhibitors.

A crucial aspect of SBDD is understanding the key interactions between the inhibitor and the target's binding site. For kinase inhibitors, this typically involves hydrogen bonds with the "hinge" region of the ATP-binding pocket. The imidazole and sulfonamide moieties are adept at forming such interactions. mdpi.commdpi.com The sp2 nitrogen of the imidazole ring can act as a hydrogen bond acceptor, while the sulfonamide group can donate a hydrogen bond. mdpi.commdpi.com